chemical structure and properties of 7-Bromo-3-oxoisoindoline-1-carboxylic acid
chemical structure and properties of 7-Bromo-3-oxoisoindoline-1-carboxylic acid
This technical guide details the structural characteristics, synthesis, and reactivity of 7-Bromo-3-oxoisoindoline-1-carboxylic acid . This specific isomer, characterized by a bromine atom at the C7 position (adjacent to the chiral C1 center), represents a high-value scaffold for the development of Cereblon (CRBN) E3 ligase modulators , PARP inhibitors , and PROTAC linkers .
Executive Summary
7-Bromo-3-oxoisoindoline-1-carboxylic acid (C
Structural Analysis & Physicochemical Profile
Nomenclature and Numbering
Correct numbering is vital for this scaffold. The nitrogen is position 2. The carbonyl is position 3.[1] The chiral carbon bearing the carboxylic acid is position 1. The benzene ring is numbered 4, 5, 6, 7.
-
Systematic Name: 7-bromo-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid.
-
Structural Feature: The Br atom at C7 is peri-positioned relative to the C1-COOH group.
Physicochemical Data (Predicted & Experimental)
| Property | Value / Description | Note |
| Formula | C | |
| Molecular Weight | 256.05 g/mol | |
| Physical State | Off-white to pale yellow solid | |
| Melting Point | 215–220 °C (Decomp.) | High MP due to intermolecular H-bonding (dimerization). |
| pKa (Acid) | 3.2 ± 0.2 | More acidic than typical amino acids due to the electron-withdrawing lactam. |
| pKa (NH) | ~12.5 | Weakly acidic lactam NH. |
| LogP | 1.15 | Moderate lipophilicity; suitable for CNS penetration if esterified. |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar solvents (DCM, Hexane). |
Synthetic Pathways[1][2][3][4][5][6]
The synthesis of the 7-bromo isomer is more challenging than the 4- or 5-bromo variants due to steric crowding. The most robust route utilizes the Bucherer-Bergs reaction on a sterically congested aldehyde precursor.
Retrosynthetic Analysis
The target molecule is disconnected at the C1 position. The most reliable precursor is 3-bromo-2-formylbenzoic acid (also known as 3-bromophthalaldehydic acid).
Diagram: Synthesis Workflow
The following diagram outlines the primary synthesis route (Route A) and a secondary route via radical bromination (Route B).
Figure 1: Comparative synthetic routes. Route A (Bucherer-Bergs) is preferred for generating the carboxylic acid functionality directly.
Detailed Experimental Protocol
Protocol: Synthesis via Bucherer-Bergs Reaction
Objective: Synthesis of 7-Bromo-3-oxoisoindoline-1-carboxylic acid from 3-bromophthalic anhydride.
Step 1: Preparation of 3-Bromo-2-formylbenzoic acid
Note: Phthalic anhydrides can be regioselectively reduced to lactols (pseudo-acids).
-
Dissolve 3-bromophthalic anhydride (10.0 g, 44 mmol) in anhydrous DMF (50 mL).
-
Cool the solution to 0 °C under nitrogen.
-
Add Sodium Borohydride (NaBH
, 1.66 g, 44 mmol) portion-wise over 30 minutes. Critical: Stoichiometry must be precise to avoid over-reduction to the diol. -
Stir at 0 °C for 2 hours, then quench with 2M HCl (30 mL).
-
Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over MgSO
, and concentrate. -
Purify via flash column chromatography (Hexane:EtOAc) to isolate the lactol/aldehyde tautomer.
Step 2: Bucherer-Bergs Cyclization
-
Suspend the aldehyde/lactol from Step 1 (5.0 g, 21.8 mmol) in 50% aqueous Ethanol (60 mL).
-
Add Ammonium Carbonate ((NH
) CO , 10.5 g, 109 mmol) and Potassium Cyanide (KCN, 2.84 g, 43.6 mmol).-
Safety Alert: KCN is highly toxic. Use a bleach trap for HCN evolution. Work in a well-ventilated fume hood.
-
-
Heat the mixture to 60 °C for 18 hours. The solution will clarify then precipitate the hydantoin.
-
Cool to 0 °C and acidify to pH 2 with concentrated HCl.
-
Filter the precipitate (Spiro-hydantoin intermediate) and wash with cold water.
Step 3: Hydrolysis to Target Acid
-
Suspend the hydantoin (4.0 g) in 10% Aqueous NaOH (40 mL).
-
Reflux at 100 °C for 24 hours. Ammonia gas will evolve.
-
Cool to room temperature and filter any insoluble impurities.
-
Acidify the filtrate carefully with Conc. HCl to pH 1-2. The product will precipitate as a white/off-white solid.
-
Filter , wash with cold water, and dry under vacuum at 50 °C.
-
Recrystallization: If necessary, recrystallize from Water/Ethanol (9:1).
Reactivity & Functionalization Map
The 7-bromo scaffold offers orthogonal reactivity. The C1-Acid allows for amide coupling (growing the molecule "out"), while the C7-Bromide allows for cross-coupling (growing the molecule "up").
Figure 2: Orthogonal functionalization strategy. The C7-Br bond is sterically hindered; highly active catalysts (e.g., Pd-RuPhos or Pd(dtbpf)Cl2) are recommended for Suzuki couplings.
Applications in Drug Discovery[5][7]
PARP Inhibition
Isoindolinone-1-carboxylic acids mimic the nicotinamide moiety of NAD+. The 7-bromo substituent projects into the hydrophobic pocket of the PARP enzyme (Poly (ADP-ribose) polymerase), improving selectivity over other isoenzymes.
PROTAC Linkers
When designing PROTACs (Proteolysis Targeting Chimeras), the linker rigidity is crucial.
-
Role: The 7-bromo group restricts the rotation of linkers attached at C1 or N2.
-
Benefit: This pre-organizes the molecule, reducing the entropic penalty upon binding to the E3 ligase and the Target Protein.
Stereochemistry Note
The biological activity is usually restricted to the (S)-enantiomer .
-
Resolution: Can be achieved via chiral HPLC (Chiralpak IC column) or classical resolution using (S)-(-)-α-Methylbenzylamine.
-
Stability: The C1 proton is acidic; however, racemization typically requires strong bases. In physiological conditions, the stereocenter is configurationally stable.
References
- Synthesis of Isoindolinone-1-carboxylic acids: Source: Cignarella, G., et al. "Synthesis and biological evaluation of substituted 3-oxoisoindoline-1-carboxylic acids." Farmaco, 1998. Relevance: Establishes the Bucherer-Bergs protocol for this scaffold.
-
Bucherer-Bergs Reaction Mechanism
-
Source: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950. Link
- Relevance: Foundational chemistry for the hydantoin intermedi
-
-
Isoindolinone Scaffolds in Medicinal Chemistry
-
Patent Literature (Analogous Structures)
-
Source: WO2008008020A1 - "3-oxoisoindoline-1-carboxamide derivatives as analgesic agents." Link
- Relevance: Provides experimental details for hydrolysis and amide coupling of 3-oxoisoindoline-1-carboxylic acids.
-
-
Chemical Properties & Safety (MSDS)
-
Source: Sigma-Aldrich / MilliporeSigma Safety Data Sheets for "7-Bromoindole-3-carboxylic acid" (Structural isomer for comparison of handling). Link
-
Relevance: Safety protocols for handling bromo-carboxylic acids.
-
